Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)
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Overview
Description
Spiro[33]heptane-2,6-dicarboxylicacid,dimethylester,(+) is a unique organic compound characterized by its spirocyclic structure The spiro[33]heptane core consists of two cyclopropane rings connected at a single carbon atom, creating a rigid and strained framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a [2+2] cycloaddition reaction between two cyclopropane derivatives. This reaction is often catalyzed by transition metals such as rhodium or palladium under high-pressure conditions.
Introduction of Carboxylic Acid Ester Groups: The carboxylic acid ester groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols. Common reagents include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods: Industrial production of Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols or alkanes. Typical reducing agents are lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups such as amines or halides. Reagents like sodium hydroxide or ammonia are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, halides.
Scientific Research Applications
Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biochemical assays and imaging studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylicacid: Lacks the ester groups, resulting in different chemical reactivity and applications.
Spiro[4.4]nonane-3,7-dicarboxylicacid,dimethylester: Contains a larger spirocyclic core, leading to variations in physical and chemical properties.
Uniqueness: Spiro[3
Properties
Molecular Formula |
C11H15O4+ |
---|---|
Molecular Weight |
211.23 g/mol |
InChI |
InChI=1S/C11H15O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7H,3-6H2,1-2H3/q+1 |
InChI Key |
OGUIKJWTIDOQKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C1)C[C+](C2)C(=O)OC |
Origin of Product |
United States |
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